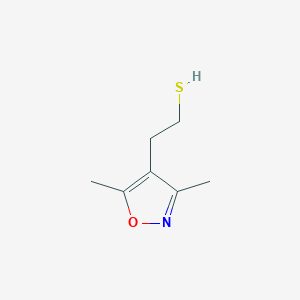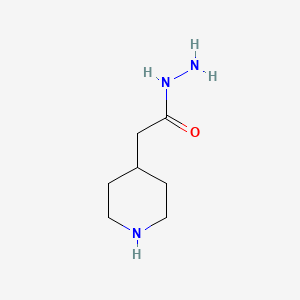
2-(3,5-Dimethylisoxazol-4-yl)ethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3,5-Dimethylisoxazol-4-yl)ethanethiol” is a chemical compound with the CAS Number: 915923-05-6. It has a molecular weight of 157.24 and its molecular formula is C7H11NOS . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11NOS/c1-5-7 (3-4-10)6 (2)9-8-5/h10H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.科学的研究の応用
Photochemistry and Structural Characterization
- Research on the photochemistry of 3,5-dimethylisoxazole led to the discovery of nitrile ylide as an intermediate in isoxazole-oxazole photoisomerization. This study involved spectroscopic methods and theoretical calculations to characterize the structure and reactions of these compounds, shedding light on their potential use in photochemical applications (Nunes, Reva, & Fausto, 2013).
Synthesis and Application of Derivatives
- The synthesis of anthracen-9-ylmethylene derivatives of dimethylisoxazole has been documented, which highlights the compound's utility in organic synthesis, potentially informing the synthesis routes for related compounds like "2-(3,5-Dimethylisoxazol-4-yl)ethanethiol" (Asiri & Khan, 2011).
Polymer Chemistry
- Studies on vinyl derivatives of heterocyclic systems have explored the transformation of 3,5-dimethyl-4-vinylisoxazole into polymers, indicating the potential of such compounds in the development of new polymeric materials (Bertini, Munno, & Pocci, 1976).
Crystal Structure Analysis
- The crystal structure and DFT study of a benzene diol derivative of 3,5-dimethylisoxazole provide insights into the molecular configuration and electronic properties, relevant for understanding the physical chemistry of similar compounds (Long et al., 2019).
Hepatoprotective Agents
- Research into bis(isoxazolylsulfanyl)alkanes and some metal complexes, including derivatives of 3,5-dimethylisoxazoles, has been conducted with a focus on designing effective hepatoprotective drugs. This demonstrates the medicinal chemistry applications of such compounds (Akhmetova et al., 2018).
Safety and Hazards
生化学分析
Biochemical Properties
2-(3,5-Dimethylisoxazol-4-yl)ethanethiol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to the modification of enzyme activity and protein function. For example, this compound can inhibit or activate enzymes by forming disulfide bonds or by altering the redox state of the enzyme .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with signaling proteins, this compound can modulate pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it can affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism of this compound involves both covalent and non-covalent interactions that modulate the activity and function of target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature, but its activity can decrease over time due to oxidation and other chemical reactions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress and cell death. Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes harmful at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, this compound can affect the levels of metabolites such as ATP and NADH, which are critical for cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as it can interact with different biomolecules in specific cellular environments .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it can modulate mitochondrial function and energy production. The subcellular distribution of this compound can also influence its interactions with other biomolecules and its overall biochemical effects .
特性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAOLMCCUVXXJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649276 |
Source


|
| Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-05-6 |
Source


|
| Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)
![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)
![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)
![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)
![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)
![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)
![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)
![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)


![2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1326655.png)
